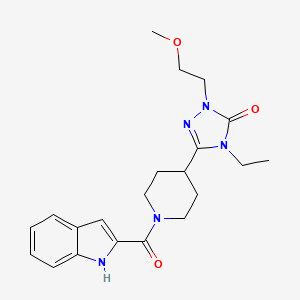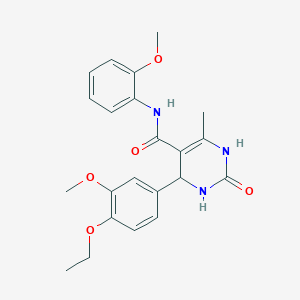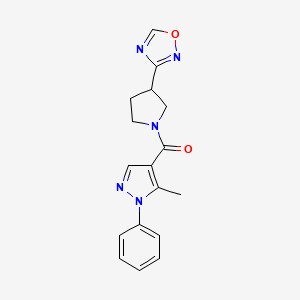
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of compounds related to "(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone" involves multi-step chemical reactions, starting from basic organic precursors to the final complex molecule. The synthesis process typically involves the formation of pyrazole and oxadiazole rings, followed by their subsequent functionalization and coupling. Methods may vary depending on the desired substitution patterns and the specific functional groups present in the final molecule (Cao et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been determined using techniques such as X-ray crystallography. These analyses reveal the precise arrangement of atoms within the molecule, including bond lengths, angles, and overall geometry, which are crucial for understanding the compound's reactivity and interactions with other molecules. For instance, detailed structural analysis has been conducted on similar compounds, highlighting the importance of molecular geometry in determining the compound's physical and chemical properties (Huang et al., 2021).
Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have focused on the synthesis of heterocyclic compounds, including pyrazole derivatives, and their structural characterization. For example, novel isoxazole-, 1,2,4 oxadiazole-, and (1H-pyrazol-4-yl)-methanone oxime derivatives were synthesized from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride, with their structures confirmed through spectral data and evaluated for antibacterial activity (Sangepu et al., 2016). Such studies indicate the ongoing interest in developing new synthetic routes and understanding the structural aspects of these compounds.
Biological Activity
Compounds structurally related to the queried molecule have been synthesized and assessed for their antimicrobial and anticancer activities. For instance, some derivatives have shown promising antimicrobial activity against various bacterial strains, with certain methoxy group-containing compounds displaying high antimicrobial potency (Kumar et al., 2012). Another study synthesized nicotinic acid hydrazide derivatives, which were screened for antimycobacterial activity, underscoring the potential therapeutic applications of these compounds (Sidhaye et al., 2011).
Drug Discovery and Development
Further, in silico approaches have been employed to predict the drug-likeness of synthesized compounds, alongside in vitro microbial investigations. Such studies not only assess the biological efficacy of these compounds but also their potential as drug candidates, with some showing better antimycobacterial activity compared to standard drugs (Pandya et al., 2019). This highlights the importance of heterocyclic compounds in the search for new therapeutic agents.
Materials Science Applications
Compounds with structural similarities have also been explored for their corrosion inhibition properties, demonstrating the versatility of these molecules beyond biomedical applications. For example, pyrazole derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions, revealing their potential in industrial applications (Yadav et al., 2015).
Future Directions
properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-15(9-19-22(12)14-5-3-2-4-6-14)17(23)21-8-7-13(10-21)16-18-11-24-20-16/h2-6,9,11,13H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBPDPBXDUWMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)C4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)
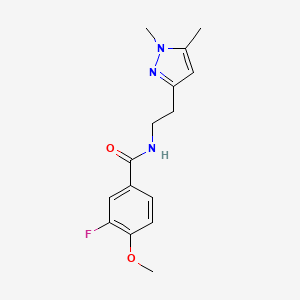
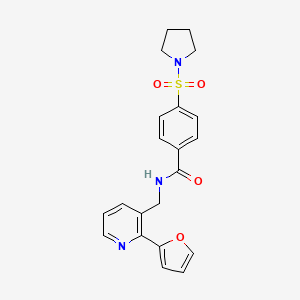
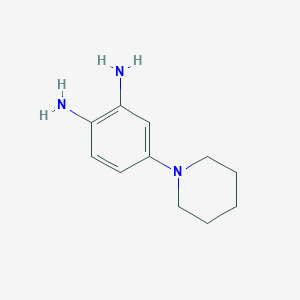
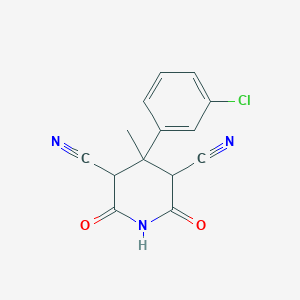
![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)
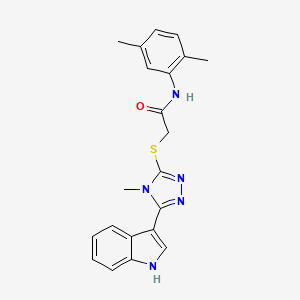
![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
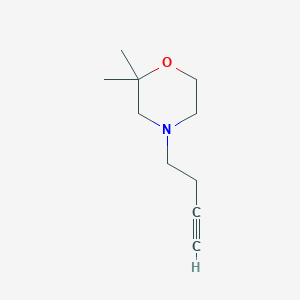
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
